molecular formula C21H21N3O B1224121 N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide

N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide

Cat. No. B1224121
M. Wt: 331.4 g/mol
InChI Key: YJHVUWMPEWYYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide is an aromatic amide.

Scientific Research Applications

Neuropharmacology

N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide (PK 8165) exhibits properties as a partial agonist of benzodiazepine receptors. It's a competitive inhibitor at benzodiazepine binding sites and shows modulation by gamma-aminobutyric acid (GABA), indicating a shift between full agonists and antagonists. PK 8165 does not by itself modify cGMP levels in the cerebellum but can potentiate the lowering of cGMP levels by diazepam (Benavides et al., 1984).

Antitumor Applications

2-Phenylquinoline-8-carboxamides, related to N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide, show potential as minimal DNA-intercalating antitumor agents. They exhibit solid tumor activity in vivo, with certain derivatives effecting cures in leukemia and solid tumor models (Atwell et al., 1989).

Imaging and Radioligand Applications

Quinoline-2-carboxamide derivatives, including N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide, have been evaluated as potential radioligands for peripheral benzodiazepine receptors (PBR) imaging with positron emission tomography (PET). These compounds show high specific binding to PBR in various organs, suggesting their utility for PBR imaging in vivo (Matarrese et al., 2001).

Uroselective Alpha 1-Adrenoceptor Antagonists

Novel arylpiperazines, which may include derivatives of N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide, have been identified as alpha 1-adrenoceptor antagonists. These compounds have potential applications in treating conditions associated with the human lower urinary tract (Elworthy et al., 1997).

properties

Product Name

N-[4-(1-piperidinyl)phenyl]-2-quinolinecarboxamide

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-(4-piperidin-1-ylphenyl)quinoline-2-carboxamide

InChI

InChI=1S/C21H21N3O/c25-21(20-13-8-16-6-2-3-7-19(16)23-20)22-17-9-11-18(12-10-17)24-14-4-1-5-15-24/h2-3,6-13H,1,4-5,14-15H2,(H,22,25)

InChI Key

YJHVUWMPEWYYIX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4C=C3

solubility

0.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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